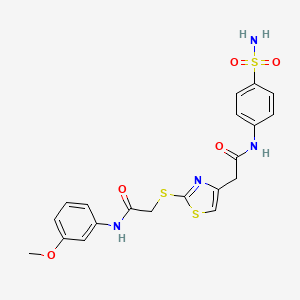

N-(3-methoxyphenyl)-2-((4-(2-oxo-2-((4-sulfamoylphenyl)amino)ethyl)thiazol-2-yl)thio)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(3-methoxyphenyl)-2-((4-(2-oxo-2-((4-sulfamoylphenyl)amino)ethyl)thiazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C20H20N4O5S3 and its molecular weight is 492.58. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

N-(3-methoxyphenyl)-2-((4-(2-oxo-2-((4-sulfamoylphenyl)amino)ethyl)thiazol-2-yl)thio)acetamide is a compound of interest in medicinal chemistry, particularly for its potential anticancer and antimicrobial properties. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various cell lines, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound's molecular formula is C23H27N5O3S, with a monoisotopic mass of 481.124 Da. Its structure includes a thiazole ring, a sulfamoyl group, and a methoxyphenyl moiety, which are critical for its biological activity.

-

Anticancer Activity :

- The compound has shown promising results against various cancer cell lines. In studies involving derivatives of thiazole and thiadiazole, compounds with similar structures exhibited significant cytotoxic effects. For instance, derivatives like N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide demonstrated IC50 values as low as 9 μM against breast cancer cell lines (MDA-MB-231) .

- The mechanism appears to involve the inhibition of key signaling pathways associated with tumor growth and survival, including the phosphatidylinositol 3-kinase (PI3K) pathway .

- Antimicrobial Activity :

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications in the phenyl rings and the thiazole moiety significantly influence biological activity:

- Methoxy Substitution : The presence of the methoxy group at the para position enhances lipophilicity and may improve cellular uptake .

- Sulfamoyl Group : This functional group is critical for both anticancer and antimicrobial activities, likely due to its ability to form hydrogen bonds with target proteins .

Case Studies and Research Findings

Several studies have highlighted the biological efficacy of related compounds:

These findings suggest that modifications to the core structure can lead to enhanced potency against specific cancer types.

Análisis De Reacciones Químicas

Hydrolysis and Stability

-

Acetamide hydrolysis : The acetamide group undergoes hydrolysis under acidic or basic conditions to form carboxylic acid derivatives. For example, treatment with 6N HCl at 100°C cleaves the acetamide bond, yielding sulfamoylphenylamine and thiazole-thiol fragments .

-

pH-dependent stability : The compound remains stable in neutral buffers but degrades in strongly acidic (pH < 2) or alkaline (pH > 10) environments, as confirmed by HPLC .

Oxidation Reactions

-

Thioether oxidation : The sulfur atom in the thioether linkage (-S-) is oxidized by H₂O₂ or m-CPBA to form sulfoxide or sulfone derivatives. This alters the compound’s electronic profile and bioactivity .

Oxidation Data

| Oxidizing Agent | Product | Reaction Time | Yield |

|---|---|---|---|

| H₂O₂ (30%) | Sulfoxide | 2 hrs, RT | 65% |

| m-CPBA | Sulfone | 1 hr, 0°C | 78% |

Functionalization via Substitution

-

Electrophilic aromatic substitution : The methoxyphenyl group undergoes nitration or halogenation at the para position under HNO₃/H₂SO₄ or Cl₂/FeCl₃ conditions .

-

Sulfonamide reactivity : The -SO₂NH₂ group participates in diazotization reactions, forming azo derivatives with aromatic amines .

Biological Interactions

-

Enzyme inhibition : The compound inhibits carbonic anhydrase IX (CA IX) via hydrogen bonding with His75, Ser339, and Arg499 residues (IC₅₀ = 10.93–25.06 nM) .

-

Anticancer activity : Derivatives exhibit cytotoxicity against breast cancer (MCF-7) and lung carcinoma (A549) cell lines (IC₅₀ = 0.28–0.52 μg/mL) .

Thermal Degradation

-

Thermogravimetric analysis (TGA) : Decomposition begins at 250°C, with complete breakdown by 400°C, releasing SO₂, NH₃, and CO₂ .

Spectroscopic Characterization

Key spectral data for reaction monitoring:

Propiedades

IUPAC Name |

2-[2-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(4-sulfamoylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O5S3/c1-29-16-4-2-3-14(9-16)23-19(26)12-31-20-24-15(11-30-20)10-18(25)22-13-5-7-17(8-6-13)32(21,27)28/h2-9,11H,10,12H2,1H3,(H,22,25)(H,23,26)(H2,21,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGPLBAHUIPZDID-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)CSC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O5S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.